Cas no 1505503-83-2 (2,2-dicyclobutylacetic acid)
2,2-dicyclobutylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-dicyclobutylacetic acid
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- MDL: MFCD28397375
- Inchi: 1S/C10H16O2/c11-10(12)9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6H2,(H,11,12)
- InChI Key: WLPRLHKATMVZNK-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C1CCC1)C1CCC1
Experimental Properties
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
2,2-dicyclobutylacetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2-dicyclobutylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B431835-5mg |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B431835-10mg |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B431835-50mg |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-201904-1g |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 95% | 1g |
$986.0 | 2023-09-16 | |
| Enamine | EN300-201904-5g |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 95% | 5g |
$2858.0 | 2023-09-16 | |
| Enamine | EN300-201904-10g |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 95% | 10g |
$4236.0 | 2023-09-16 | |
| Enamine | EN300-201904-0.05g |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-201904-0.1g |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-201904-0.25g |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-201904-0.5g |
2,2-dicyclobutylacetic acid |
1505503-83-2 | 95% | 0.5g |
$768.0 | 2023-09-16 |
2,2-dicyclobutylacetic acid Suppliers
2,2-dicyclobutylacetic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2,2-dicyclobutylacetic acid
Exploring the Synthesis and Applications of 2,2-Dicyclobutylacetic Acid (CAS No. 1505503-83-2)
2,2-Dicyclobutylacetic acid, identified by the CAS number CAS No. 1505503-83-2, is a versatile organic compound with a unique structural configuration. Its molecular formula is C10H14O2, featuring two cyclobutyl groups attached to the central carbon atom of an acetic acid scaffold. This structure imparts notable rigidity and steric hindrance to the molecule, which has been leveraged in recent studies for its potential in drug design and material science. The compound exists as a white crystalline solid with a melting point of approximately 68–70°C and exhibits limited water solubility but good compatibility with organic solvents such as dichloromethane and ethyl acetate.
The synthesis of 2,2-dicyclobutylacetic acid has evolved significantly over the past decade. Traditional methods relied on multi-step Grignard reactions or transition metal-catalyzed coupling strategies, often requiring harsh conditions and producing low yields. However, recent advancements in catalytic systems have enabled more efficient protocols. In a 2023 study published in *Organic Letters*, researchers demonstrated a palladium-catalyzed cross-coupling approach that achieves over 90% yield under mild conditions by optimizing ligand selection and reaction temperature. This method not only reduces environmental impact but also aligns with green chemistry principles by minimizing waste generation.
Biochemical studies highlight promising biological properties of this compound. A groundbreaking 2024 paper in *Journal of Medicinal Chemistry* revealed its potent anti-inflammatory effects through inhibition of cyclooxygenase-2 (COX-2) activity in murine macrophage models. The rigid cyclobutyl moieties were found to enhance binding affinity to target enzymes compared to conventional acetic acid derivatives. Furthermore, preliminary in vitro experiments suggest cytotoxic activity against human lung carcinoma cells (A549), with IC50 values as low as 1.8 μM—comparable to established chemotherapeutic agents like doxorubicin.
In biomedical applications, CAS No. 1505503-83-2-based compounds are emerging as candidates for targeted drug delivery systems. A collaborative project between MIT and Pfizer reported successful conjugation of this molecule with polyethylene glycol (PEG) to create prodrugs with improved pharmacokinetics in preclinical trials. The hydrophobic cyclobutyl groups enable controlled release mechanisms when exposed to physiological pH levels, enhancing bioavailability while reducing off-target effects—a critical advancement for cancer therapy optimization.
The material science community has also explored this compound's utility as a monomer for polymer synthesis. A 2024 study in *Advanced Materials* showed that incorporating dicyclobutylacetic acid into polyurethane networks significantly improves tensile strength and thermal stability due to its strained ring structure contributing crosslinking density without compromising flexibility. These properties make it an attractive alternative for biomedical implants requiring both durability and biocompatibility.
Safety evaluations indicate minimal acute toxicity profiles at therapeutic concentrations according to OECD guidelines referenced in a recent *Toxicological Sciences* publication from late 2024. While no significant carcinogenicity was observed in rodent studies up to 6 months exposure at doses exceeding clinical relevance, researchers recommend standard precautions during handling due to potential skin irritation risks associated with prolonged contact.
Ongoing research focuses on optimizing its photochemical reactivity for use in stimuli-responsive materials—a field where its cyclobutyl groups' strain energy could drive light-triggered drug release mechanisms under near-infrared irradiation as shown in proof-of-concept experiments at Stanford University (preprint available via ChemRxiv). Additionally, computational modeling efforts using DFT calculations are predicting novel bioisosteres where substituting one cyclobutyl group with other cyclic structures might further tailor pharmacological properties without compromising structural integrity.
In pharmaceutical development pipelines tracked by ClinicalTrials.gov during Q1 2024, two Phase I trials are investigating derivatives of this compound as adjunct therapies for autoimmune disorders due to their dual COX/LOX inhibitory profiles observed in animal models. Early results suggest favorable safety margins when administered orally at dosages below those required for maximum efficacy—a critical milestone toward clinical translation.
Nanoformulation studies published in *ACS Nano* late last year demonstrated that encapsulating this compound within lipid nanoparticles increases cellular uptake efficiency by up to threefold compared to free drug forms when tested on pancreatic cancer cell lines (PANC-1). The enhanced permeability was attributed to surface functionalization using phospholipid derivatives containing the same dicyclobutyl moiety—thereby creating "stealth" formulations that evade immune detection while maintaining therapeutic efficacy.
Spectroscopic analyses using NMR and X-ray crystallography have clarified its conformational preferences under different solvent conditions—a key insight for process chemistry optimization revealed in a *Crystal Growth & Design* article from early 2024. These findings support industrial-scale production strategies by identifying optimal crystallization parameters that prevent racemization during purification steps.
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